molecular formula C24H20N2O3S2 B12163730 Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate

Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B12163730
M. Wt: 448.6 g/mol
InChI Key: YMNQCIVONOLVLH-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate (CAS: 496023-47-3) is a synthetic organic compound characterized by a thiophene core substituted with a phenyl group at position 4 and a methyl ester at position 3. The amino group at position 2 is linked to a sulfanylacetyl moiety attached to a 4-methylquinolin-2-yl group. Its molecular formula is C₂₅H₂₀N₂O₃S₂, with a molecular weight of 448.09 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors: 1
  • Hydrogen bond acceptors: 6
  • Topological polar surface area (TPSA): 122 Ų
  • Rotatable bonds: 8

Properties

Molecular Formula

C24H20N2O3S2

Molecular Weight

448.6 g/mol

IUPAC Name

methyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H20N2O3S2/c1-15-12-21(25-19-11-7-6-10-17(15)19)30-14-20(27)26-23-22(24(28)29-2)18(13-31-23)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3,(H,26,27)

InChI Key

YMNQCIVONOLVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes sulfonation to introduce the sulfanyl group. This is followed by acetylation to attach the acetyl group.

    Thiophene Ring Formation: The thiophene ring is synthesized separately, often starting from a substituted phenylacetylene. The thiophene ring is then functionalized to introduce the carboxylate ester group.

    Coupling Reaction: The quinoline derivative and the thiophene derivative are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced under catalytic hydrogenation conditions to form a tetrahydroquinoline derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of quinoline and thiophene derivatives with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain types of cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups makes it a candidate for use in organic electronics or photonics.

Mechanism of Action

The mechanism of action of Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The quinoline moiety could intercalate with DNA, while the thiophene ring might interact with proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų) Reference
Target Compound C₂₅H₂₀N₂O₃S₂ 448.09 Phenyl, 4-methylquinolin-2-yl sulfanylacetyl N/A 1 6 122
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate C₂₅H₂₁ClN₂O₃S₂ 497.00 Chlorophenyl, ethyl ester 7.3 1 6 N/A
Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate C₁₆H₁₂FN₂O₃S 331.34 Fluorophenyl, cyanoacetyl N/A 1 5 N/A
Methyl 4-(4-chlorophenyl)-2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate C₂₉H₂₁ClN₂O₄S 529.01 Chlorophenyl, methoxyphenylquinolin N/A 1 7 N/A

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Chlorophenyl vs. Phenyl (Target vs. Ethyl Analog) : The ethyl analog () replaces the phenyl group with a chlorophenyl, increasing molecular weight by ~49 g/mol and lipophilicity (XLogP3 = 7.3). Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .
  • Fluorophenyl and Cyanoacetyl (): The fluorophenyl group introduces strong electron-withdrawing effects, while the cyanoacetyl moiety increases polarity compared to the target’s sulfanylacetyl group. This could improve binding specificity in biological systems .
  • Methoxyphenylquinolin (): The methoxy group enhances solubility via electron donation, contrasting with the target’s methyl-quinoline. The larger molecular weight (529.01 g/mol) may limit bioavailability .
Ester Group Variations
  • Methyl vs. Ethyl Ester: The target’s methyl ester reduces molecular weight compared to ethyl analogs (e.g., ).

Biological Activity

Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O2S2C_{21}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 411.54 g/mol. It features a thiophene ring, a quinoline moiety, and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N3O2S2
Molecular Weight411.54 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiophene and quinoline components. Common reagents include various acids and bases under controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds containing thiophene and quinoline structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins like Bcl-2 and caspases .

Case Study:
In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines, it was observed that methyl derivatives enhanced apoptosis significantly compared to their non-methylated counterparts . The IC50 values for these compounds ranged from 5 to 20 µM, indicating potent activity.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. The presence of the quinoline moiety is particularly relevant, as many quinoline derivatives are known for their antibacterial and antifungal activities.

Research Findings:
A study assessing the antimicrobial efficacy of related compounds found that those with a thiophene backbone exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported were as low as 32 µg/mL for certain strains .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation: It has been suggested that this compound can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cell survival.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that compounds with similar structures can induce oxidative stress in cells, leading to increased apoptosis .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate?

  • Methodological Answer : A stepwise approach is recommended:
  • Step 1 : Synthesize the thiophene core via Gewald reaction or Suzuki coupling to introduce the 4-phenyl group .
  • Step 2 : Functionalize the 2-position with an amine group using nitration/reduction or direct amination.
  • Step 3 : Couple the [(4-methylquinolin-2-yl)sulfanyl]acetyl moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
  • Validation : Monitor intermediates via HPLC and confirm final purity (>95%) using reversed-phase chromatography .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify the thiophene protons (δ 6.8–7.5 ppm), methylquinoline aromatic signals (δ 7.2–8.5 ppm), and the methyl ester (δ 3.8–4.0 ppm).
  • ¹³C NMR : Confirm the carbonyl groups (ester: ~168 ppm; amide: ~170 ppm) .
  • IR : Look for C=O stretches (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and S–C vibrations (~650 cm⁻¹).
  • HRMS : Use ESI+ to verify the molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structure determination?

  • Methodological Answer :
  • Use SHELXL for refinement : Apply restraints to disordered regions (e.g., methyl groups) and test for twinning via the BASF parameter.
  • Validate with PLATON /CHECKCIF to ensure ADPs and bond lengths comply with IUCr standards .
  • Example: For disordered sulfanyl groups, refine occupancy ratios and apply ISOR/SIMU constraints to thermal parameters.

Q. How to design experiments to analyze the compound’s biological activity mechanism (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ against target enzymes (e.g., kinases).
  • Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) using the crystal structure (if available) to predict binding modes .
  • SAR Analysis : Synthesize analogs (e.g., replacing the quinoline with pyridine) to identify critical pharmacophores .

Q. How to address conflicting spectroscopic data (e.g., unexpected NOEs in NMR or MS fragmentation patterns)?

  • Methodological Answer :
  • NOE Analysis : Use 2D NOESY to resolve spatial proximity conflicts. For example, unexpected NOEs between the phenyl and quinoline groups may indicate π-stacking.
  • MS/MS Fragmentation : Compare experimental fragments with in silico predictions (e.g., CFM-ID) to identify diagnostic ions (e.g., loss of COOCH₃ at m/z 44) .

Methodological Notes for Data Interpretation

  • Crystallography : Always cross-validate SHELXL-refined structures with MoPro for charge-density analysis in polarizable environments .
  • Chromatography : Use UPLC-PDA at 254 nm for impurity profiling; quantify byproducts (e.g., hydrolysis products) with a calibration curve .
  • Safety : Follow COSHH guidelines for handling sulfanyl and quinoline derivatives (e.g., PPE, fume hood use) .

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